molecular formula C10H16N4O2 B1271835 6-amino-1-methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

6-amino-1-methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1271835
M. Wt: 224.26 g/mol
InChI Key: ABFVQIXFKQQEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-1-methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group, a methyl group, and a piperidinyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, starting materials such as 1-Alkyl-N-Boc-5-formylpyrazol-4-amines can react with malononitrile and cyanoacetamide to form intermediate compounds, which are then subjected to cyclocondensation with reagents like chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and piperidinyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted pyrimidine derivatives.

Scientific Research Applications

6-amino-1-methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-1-methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-methyl-5-(piperidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a piperidinyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

6-amino-1-methyl-5-piperidin-1-ylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N4O2/c1-13-8(11)7(9(15)12-10(13)16)14-5-3-2-4-6-14/h2-6,11H2,1H3,(H,12,15,16)

InChI Key

ABFVQIXFKQQEOF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N2CCCCC2)N

Origin of Product

United States

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